

(7-Heptylnaphthalen-2-yl)boronic acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (7-Heptylnaphthalen-2-yl)boronic acid

Cat. No.: B565210

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(CAS Number: 1259317-50-4)

This technical guide provides a comprehensive overview of **(7-Heptylnaphthalen-2-yl)boronic acid**, a specialized chemical compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of public data specific to this molecule, this guide draws upon established principles of boronic acid chemistry, naphthalene derivatives, and general synthetic methodologies to offer a robust resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(7-Heptylnaphthalen-2-yl)boronic acid is an aromatic boronic acid featuring a naphthalene core substituted with a heptyl group. This structure suggests its utility as a building block in the synthesis of more complex organic molecules. The presence of the boronic acid functional group makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, while the long alkyl chain and the naphthalene scaffold may impart specific solubility and biological properties.

Table 1: Physicochemical Properties of **(7-Heptylnaphthalen-2-yl)boronic acid**

Property	Value	Source
CAS Number	1259317-50-4	-
Molecular Formula	C ₁₇ H ₂₃ BO ₂	-
Molecular Weight	270.18 g/mol	-
Appearance	White to off-white solid (predicted)	-
Solubility	Soluble in organic solvents such as THF, DMF, and Dioxane. Limited solubility in water.	Inferred
Melting Point	Not available. Expected to be a solid at room temperature.	-

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	Aromatic protons on the naphthalene ring, signals for the heptyl chain (including methyl and methylene groups), and a broad singlet for the B(OH) ₂ protons.
¹³ C NMR	Aromatic carbons of the naphthalene ring, aliphatic carbons of the heptyl chain, and a carbon attached to the boron atom.
Mass Spec (MS)	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Infrared (IR)	O-H stretching from the boronic acid group, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the naphthalene ring.

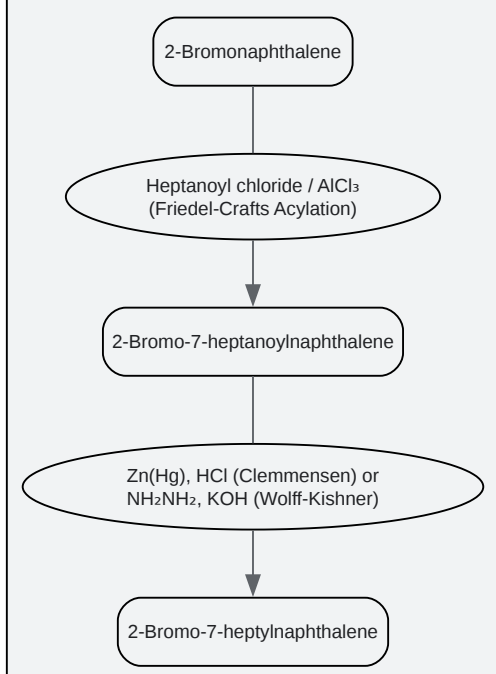
Synthesis and Experimental Protocols

The synthesis of **(7-Heptylnaphthalen-2-yl)boronic acid** is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on standard methods for preparing aryl boronic acids. The most common approach involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.

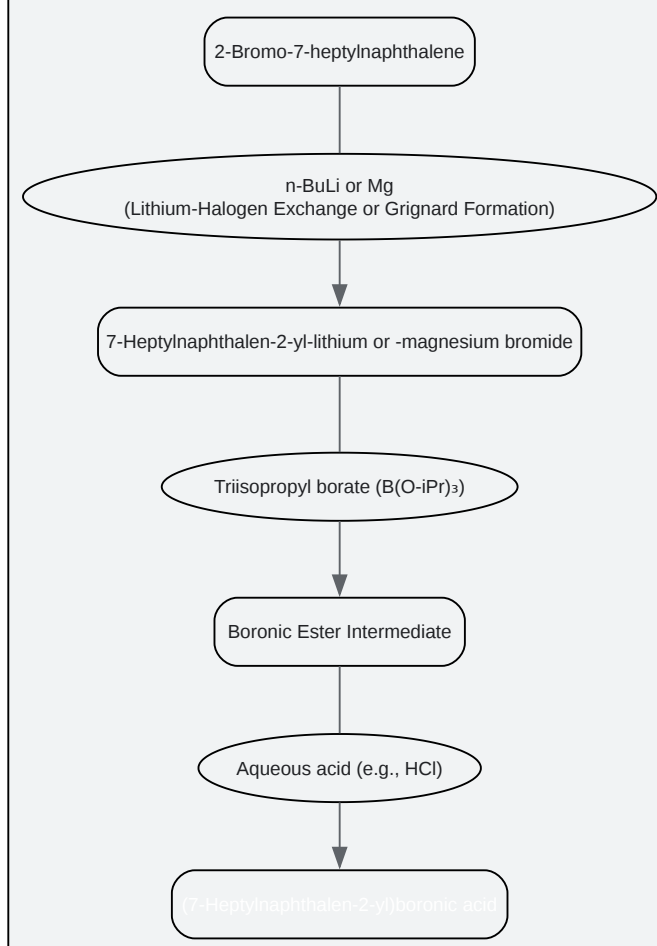
Proposed Synthesis Workflow

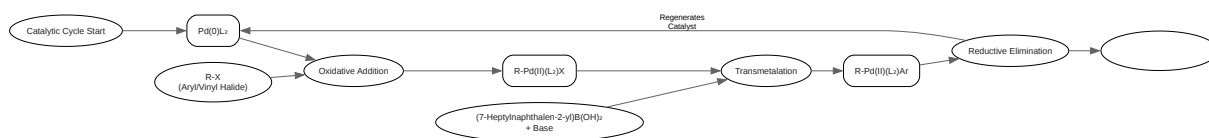
A likely precursor for the synthesis is 2-bromo-7-heptylnaphthalene. This intermediate can be prepared through a Friedel-Crafts acylation of 2-bromonaphthalene followed by a Clemmensen or Wolff-Kishner reduction, or via a Suzuki-Miyaura coupling of a di-substituted naphthalene. The subsequent conversion to the boronic acid would typically proceed via a lithium-halogen exchange followed by reaction with a borate ester.

Synthesis of 2-Bromo-7-heptylnaphthalene



Synthesis of (7-Heptylnaphthalen-2-yl)boronic acid





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- To cite this document: BenchChem. [(7-Heptylnaphthalen-2-yl)boronic acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b565210#7-heptylnaphthalen-2-yl-boronic-acid-cas-number-1259317-50-4\]](https://www.benchchem.com/product/b565210#7-heptylnaphthalen-2-yl-boronic-acid-cas-number-1259317-50-4)

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